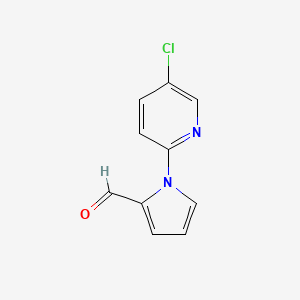

1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde

Vue d'ensemble

Description

1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound that features both pyrrole and pyridine rings. The presence of a chlorine atom on the pyridine ring and an aldehyde group on the pyrrole ring makes this compound particularly interesting for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of 5-chloro-2-pyridinecarboxaldehyde with pyrrole under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: 1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid.

Reduction: 1-(5-chloropyridin-2-yl)-1H-pyrrole-2-methanol.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde has been investigated for its potential as a pharmaceutical agent. Notably, it has been associated with the development of anti-tuberculosis (anti-TB) agents. Research indicates that derivatives of pyrrole compounds can exhibit potent activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb). For instance, modifications to the pyrrole structure, including the incorporation of electron-withdrawing groups, have shown improved anti-TB activity and reduced cytotoxicity .

Case Study: Anti-Tuberculosis Activity

A study focusing on pyrrole derivatives demonstrated that compounds with specific substitutions on the pyrrole ring exhibited significant anti-TB activity. The structure–activity relationship (SAR) analysis highlighted that compounds with bulky substituents showed enhanced potency compared to simpler structures. For example, a derivative similar to this compound displayed an MIC (Minimum Inhibitory Concentration) of less than 0.016 μg/mL against Mtb, indicating its potential as a lead compound in anti-TB drug development .

Other Biological Activities

Beyond anti-TB applications, this compound class has shown promise in other therapeutic areas:

- Anti-cancer : Some derivatives have been evaluated for their cytotoxic effects on various cancer cell lines, suggesting potential applications in oncology.

Data Table: Biological Activities of Pyrrole Derivatives

| Compound | Activity Type | Target Organism/Cell Line | MIC/IC50 Value |

|---|---|---|---|

| This compound | Anti-TB | Mycobacterium tuberculosis | < 0.016 μg/mL |

| Derivative A | Cytotoxicity | HeLa Cells | IC50 = 12 μM |

| Derivative B | Antifungal | Candida albicans | MIC = 8 μg/mL |

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions. The Paal-Knorr pyrrole synthesis followed by formylation is a common route to obtain such compounds .

Mécanisme D'action

The mechanism of action of 1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde largely depends on its chemical reactivity. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The chlorine atom on the pyridine ring can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(5-chloropyridin-2-yl)-1H-pyrazol-4-amine: Similar in structure but contains a pyrazole ring instead of a pyrrole ring.

2-(5-chloropyridin-2-yl)-1H-pyrrole-3-carbaldehyde: Similar but with the aldehyde group on a different position of the pyrrole ring

Uniqueness

1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde is unique due to the specific positioning of the chlorine atom and the aldehyde group, which allows for a distinct set of chemical reactions and applications. Its dual functionality makes it a valuable compound in both synthetic and applied chemistry .

Activité Biologique

1-(5-Chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde is a compound that belongs to the class of pyrrole derivatives, which are known for their diverse biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound features a pyrrole ring substituted with a chloropyridine moiety and an aldehyde functional group. The structure can be represented as follows:

This unique structure contributes to its biological properties, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that various pyrrole derivatives exhibit significant antimicrobial properties. In a study focused on pyrrole-2-carboxamides, compounds similar to this compound demonstrated potent anti-tuberculosis (anti-TB) activity with minimum inhibitory concentrations (MIC) below 0.016 μg/mL, while maintaining low cytotoxicity (IC50 > 64 μg/mL) .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | MIC (μg/mL) | IC50 (μg/mL) | Activity Type |

|---|---|---|---|

| Compound 1 | <0.016 | >64 | Anti-TB |

| Compound 5 | <0.016 | >64 | Anti-TB |

| This compound | TBD | TBD | TBD |

Anti-inflammatory Activity

Pyrrole derivatives also show promise in anti-inflammatory applications. A study highlighted the ability of certain fused pyrroles to inhibit pro-inflammatory cytokines in vitro and exhibit in vivo anti-inflammatory effects. The compounds were evaluated for their ability to reduce inflammation in carrageenan-induced edema models, showcasing significant inhibition over time .

Table 2: Anti-inflammatory Effects of Pyrrole Compounds

| Compound | % Inhibition (1h) | % Inhibition (4h) |

|---|---|---|

| Compound 3i | 21.67% | 31.28% |

| Compound 3l | TBD | TBD |

The mechanisms underlying the biological activity of this compound are likely multifaceted:

- Antimicrobial Mechanism : The compound's ability to disrupt bacterial cell processes may be linked to its interaction with specific bacterial enzymes or structural components.

- Anti-inflammatory Mechanism : The inhibition of cytokine production suggests that this compound may interfere with signaling pathways involved in inflammatory responses.

Case Studies

Several studies have explored the pharmacological potential of pyrrole derivatives, including those similar to this compound:

- Study on Antitubercular Activity : This research identified that modifications on the pyrrole ring significantly influenced anti-TB activity, suggesting that structural optimization could enhance efficacy .

- Evaluation of Anti-inflammatory Properties : In vivo studies demonstrated that certain pyrrole derivatives could effectively reduce inflammation in animal models, indicating potential therapeutic applications in chronic inflammatory diseases .

Propriétés

IUPAC Name |

1-(5-chloropyridin-2-yl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-8-3-4-10(12-6-8)13-5-1-2-9(13)7-14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDJJBTYTZZQIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)C2=NC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395363 | |

| Record name | 1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383136-40-1 | |

| Record name | 1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.